molecular formula C22H28N2OS B12707668 1-Piperidinepropionanilide, N-(2-(phenylthio)ethyl)- CAS No. 95129-42-3

1-Piperidinepropionanilide, N-(2-(phenylthio)ethyl)-

Katalognummer: B12707668
CAS-Nummer: 95129-42-3
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: MXSXCORCRDJWRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NM-593 is a chemical compound known for its significant applications in various scientific fields. It is primarily recognized for its role in biological and chemical research due to its unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NM-593 involves several steps, typically starting with the preparation of precursor molecules. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained. For instance, one common method involves the use of anhydrous solvents and a series of purification steps to isolate NM-593 in its pure form .

Industrial Production Methods

In an industrial setting, the production of NM-593 is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound while maintaining high purity levels. The process often includes rigorous quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

NM-593 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

NM-593 has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which NM-593 exerts its effects involves its interaction with specific molecular targets. These interactions often lead to changes in cellular processes or chemical reactions. The pathways involved can vary depending on the application, but typically include binding to enzymes or receptors, altering their activity and leading to the desired outcome .

Eigenschaften

CAS-Nummer

95129-42-3

Molekularformel

C22H28N2OS

Molekulargewicht

368.5 g/mol

IUPAC-Name

N-phenyl-N-(2-phenylsulfanylethyl)-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C22H28N2OS/c25-22(14-17-23-15-8-3-9-16-23)24(20-10-4-1-5-11-20)18-19-26-21-12-6-2-7-13-21/h1-2,4-7,10-13H,3,8-9,14-19H2

InChI-Schlüssel

MXSXCORCRDJWRD-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CCC(=O)N(CCSC2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.